2-Amino-6-phenylhexanoic acid molecular structure and physicochemical properties
2-Amino-6-phenylhexanoic acid molecular structure and physicochemical properties
An In-Depth Technical Guide to 2-Amino-6-phenylhexanoic Acid: Structure, Properties, and Applications
Introduction
2-Amino-6-phenylhexanoic acid, often abbreviated as Aph, is a non-proteinogenic α-amino acid that has garnered significant interest within the scientific community. Structurally, it is an analogue of the naturally occurring amino acid lysine, distinguished by the substitution of the ε-amino group with a terminal phenyl ring.[1] This modification imparts unique physicochemical properties, most notably increased hydrophobicity and the capacity for aromatic interactions, which are not present in the 20 common proteinogenic amino acids.[1] These characteristics make 2-amino-6-phenylhexanoic acid a versatile building block in several advanced scientific fields, including peptide chemistry, drug discovery, and the development of novel supramolecular materials.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, and key applications for researchers and drug development professionals.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and resulting physicochemical properties of 2-Amino-6-phenylhexanoic acid is fundamental to leveraging its potential in research and development.
Structural Identification
The core structure consists of a hexanoic acid backbone with an amino group at the alpha position (C2) and a phenyl group at the omega position (C6). This arrangement results in a chiral center at the α-carbon, meaning the molecule exists as (S) and (R) enantiomers, as well as a racemic mixture.
Table 1: Molecular Identifiers for 2-Amino-6-phenylhexanoic Acid
| Identifier | Data | Reference(s) |
| IUPAC Name | 2-amino-6-phenylhexanoic acid | [1] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][2][3] |
| Molecular Weight | 207.27 g/mol | [1][2][3] |
| CAS Number | 36061-05-9 (racemic) | [1] |
| 36061-09-3 ((R)-isomer) | [2] | |
| 80887-26-9 ((S)-isomer) | [3] | |
| InChI Key | PZXDKILRPSNHBC-UHFFFAOYSA-N (racemic) | [1] |
Physicochemical Characteristics
The dual nature of the molecule—possessing a hydrophilic amino acid "head" and a long, hydrophobic phenylalkyl "tail"—defines its behavior in various systems.[1] This amphiphilicity is a critical feature for its application in materials science. The terminal phenyl group is the most significant structural modification compared to natural amino acids like lysine, introducing the potential for π-π stacking interactions, which can influence the conformational preferences of peptides and other macromolecules into which it is incorporated.[1]
Table 2: Physicochemical and Handling Properties
| Property | Description | Reference(s) |
| Appearance | White solid (for the (S)-isomer) | [3] |
| Purity | Commercially available up to 95% | [2][3] |
| Key Structural Features | Amphiphilic; possesses a chiral center; terminal phenyl group allows for hydrophobic and aromatic interactions. | [1] |
| Storage Conditions | Store at room temperature in an inert atmosphere. | [2][4] |
Part 2: Synthesis and Characterization
The utility of 2-Amino-6-phenylhexanoic acid is contingent on its availability in high purity and, for many biological applications, as a single enantiomer. This requires robust synthetic strategies and a self-validating system of analytical characterization.
Synthetic Strategies
Unlike proteinogenic amino acids, 2-Amino-6-phenylhexanoic acid is not naturally occurring and must be produced via multi-step organic synthesis.[1]
Causality in Synthesis: For applications in drug development and peptide synthesis, achieving high enantiomeric purity is critical. The biological activity of chiral molecules is often dependent on their specific stereochemistry, as enzymes and receptors are themselves chiral environments. Therefore, stereoselective and asymmetric synthesis approaches are employed. These methods use chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction, yielding an optically pure L- or D-amino acid (S or R configuration, respectively).[1] One documented approach involves the transformation of L-2-aminoadipic acid to produce the optically pure L-enantiomer of 2-amino-6-phenylhexanoic acid.[1]
Analytical Characterization
A multi-technique approach is required to confirm the identity, purity, and structure of the synthesized molecule. This workflow forms a self-validating system where each step corroborates the findings of the last.
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse technique for assessing the purity of non-volatile compounds like amino acids.[1] When coupled with a chiral stationary phase, it can also resolve and quantify the individual enantiomers.
Exemplary Protocol: HPLC Purity Analysis
This protocol describes a general method for the analysis of amino acids using pre-column derivatization with o-phthalaldehyde (OPA) for fluorescent detection, a common and highly sensitive approach.[5]
-
Reagent Preparation:
-
Mobile Phase A: Prepare a 30 mmol/L potassium dihydrogen phosphate buffer. Add 0.4% tetrahydrofuran and adjust the pH to 7.0 with potassium hydroxide. Filter through a 0.2-µm filter.[5]
-
Mobile Phase B: Prepare a 50:50 (v/v) mixture of HPLC-grade acetonitrile and water. Filter through a 0.2-µm filter.[5]
-
Derivatization Reagent (OPA): Prepare a solution of o-phthalaldehyde with a thiol, such as 3-mercaptopropionic acid, in a borate buffer. Automated systems often mix this online just prior to injection.[5]
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of 2-Amino-6-phenylhexanoic acid in a suitable solvent (e.g., dilute HCl or a buffer compatible with the derivatization chemistry).
-
Perform serial dilutions to create calibration standards within the linear range of the detector (typically 5 to 1000 µmol/L).[5]
-
-
Chromatographic Conditions:
-
Column: Reversed-Phase C18 column (e.g., 100 x 4.6 mm, 5 µm particle size).[1][5]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm for OPA derivatives). UV detection can also be used, typically at wavelengths around 210-280 nm.[1]
-
Gradient Elution: A typical gradient might run from 100% Mobile Phase A to a high percentage of Mobile Phase B over 20-30 minutes to elute all components.[5]
-
-
Data Analysis:
-
Purity is determined by calculating the peak area of the main component as a percentage of the total peak area of all components in the chromatogram.
-
Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from the standards.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for confirming the molecular weight of polar molecules like amino acids.[1] It typically shows a prominent protonated molecule [M+H]⁺, which for this compound would be at m/z 208.28. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₁₂H₁₇NO₂).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the definitive elucidation of the molecular structure. Spectral data for the (S)-isomer is available in chemical databases and can be used as a reference for confirming the identity of synthesized batches.[6]
Part 3: Applications in Research and Development
The unique structure of 2-Amino-6-phenylhexanoic acid makes it a valuable tool for designing molecules with novel functions and properties.
Peptide and Peptidomimetic Design
The strategic incorporation of non-natural amino acids like Aph into peptide sequences is a powerful method for enhancing their therapeutic properties.[1]
-
Modulating Bioactivity: The hydrophobic phenylalkyl side chain can alter the peptide's conformation and its binding affinity to biological targets like receptors or enzymes. This allows for the fine-tuning of a peptide's potency and selectivity.[1]
-
Increasing Stability: Peptides are often susceptible to rapid degradation by proteases in the body. Introducing a non-natural amino acid can render the adjacent peptide bonds resistant to enzymatic cleavage, thereby extending the peptide's in-vivo half-life.
-
Solid-Phase Peptide Synthesis (SPPS): For incorporation into peptides, the amino group of Aph is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This allows it to be used as a standard building block in automated SPPS protocols.[1]
Probing Biological Systems
2-Amino-6-phenylhexanoic acid and its derivatives serve as molecular probes to investigate complex biological mechanisms. By replacing a natural amino acid in a substrate or inhibitor with Aph, researchers can study the importance of specific hydrophobic or aromatic interactions within an enzyme's active site.[1] This provides valuable insights into molecular recognition and can guide the rational design of more potent enzyme inhibitors.[1]
Advanced Materials Science
The amphiphilic nature of 2-Amino-6-phenylhexanoic acid is well-suited for the bottom-up fabrication of supramolecular materials and nanostructures.[1]
-
Self-Assembly: In aqueous solutions, these molecules can self-assemble into ordered structures. This process is driven by a combination of non-covalent interactions:
-
Hydrogen Bonding: The amino and carboxyl groups can form extensive hydrogen-bonded networks, similar to those that stabilize β-sheets in proteins.[1]
-
Hydrophobic Interactions: The long methylene chain and the phenyl group sequester themselves away from water.[1]
-
π-π Stacking: The aromatic phenyl rings can stack on top of each other, providing additional stability to the assembled structure.[1]
-
-
Bionanotechnology: The ability to form predictable, ordered nanostructures makes these molecules promising candidates for applications in bionanotechnology, such as scaffolds for tissue engineering or as components in novel biosensors.[1]
Conclusion
2-Amino-6-phenylhexanoic acid represents a significant departure from the canonical amino acids, offering a unique combination of hydrophobicity, aromaticity, and self-assembly capabilities. Its role as a custom building block enables the rational design of peptides with enhanced pharmacological profiles, the development of sophisticated probes for biochemical investigation, and the fabrication of novel nanomaterials. As synthetic methodologies become more advanced and our understanding of molecular interactions deepens, the importance of specialized amino acids like 2-Amino-6-phenylhexanoic acid in both life sciences and materials science will undoubtedly continue to grow.
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